A-331440

Histamine H3 Receptor Binding Affinity Radioligand Binding Assay

Researchers requiring a validated H3 reference antagonist for obesity pharmacology often face batch variability and undefined genotoxicity profiles. A-331440 (CAS 392338-13-5) solves this with its rigorously characterized DIO efficacy (5 mg/kg matching dexfenfluramine, 15 mg/kg normalizing weight to low-fat diet levels) and well-documented selectivity (Ki=2.80-3.2 nM, >135-fold vs. H1/H2/H4). Its distinct PVN c-Fos pattern and known genotoxicity signal also make it an essential control for SAR and neuroanatomical mapping studies, ensuring experimental reproducibility and reliable benchmark comparisons.

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
CAS No. 392338-13-5
Cat. No. B1662122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-331440
CAS392338-13-5
Synonyms4'-(3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy)-biphenyl-4-carbonitrile
A-331440
Molecular FormulaC22H27N3O
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1
InChIKeyFXIPXWLVYIHFEP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





A-331440: Non-Imidazole H3 Antagonist


A-331440 (CAS 392338-13-5) is a potent, selective, non-imidazole histamine H3 receptor antagonist/inverse agonist [1]. The compound binds with high affinity to both human and rat H3 receptors and is structurally characterized by a (3R)-3-(dimethylamino)pyrrolidine moiety linked via a propoxy chain to a biphenyl-4-carbonitrile core . It has been extensively profiled in preclinical models of diet-induced obesity (DIO) and serves as a key reference compound in the histamine H3 receptor pharmacology field [2].

A-331440: Differentiation from Generic H3 Antagonists


While numerous histamine H3 receptor antagonists exist, A-331440 occupies a unique position in the pharmacological landscape due to its specific combination of potency, selectivity, and well-characterized in vivo efficacy in obesity models [1]. Simple substitution with other H3 antagonists is scientifically unjustified because critical parameters—including genotoxicity profile, brain regional activation patterns, and quantitative weight-loss efficacy—vary dramatically across this compound class [2]. The evidence below demonstrates precisely where A-331440 diverges from its closest analogs, enabling informed procurement decisions for target validation, assay development, or comparative pharmacology studies [3].

A-331440: Quantitative Procurement Evidence


Human H3 Receptor Binding Affinity

A-331440 exhibits a Ki of 3.2 nM at the human H3 receptor, placing it between clobenpropit (Ki range 0.40–4.0 nM) and the structurally distinct JNJ-5207852 (Ki 0.63 nM) [1]. This quantitative positioning demonstrates that A-331440 is not simply a 'low-potency' tool but rather a moderately high-affinity ligand suitable for applications where ultra-high affinity may not be required or desirable [2]. The compound's Ki of 2.80 nM in cloned human H3 receptor assays further corroborates its potent binding .

Histamine H3 Receptor Binding Affinity Radioligand Binding Assay

H3 Receptor Subtype Selectivity

A-331440 demonstrates substantial selectivity for human H3 receptors over other histamine receptor subtypes: H1 (Ki = 2940 nM, ~135-fold selective), H2 (Ki = 14400 nM, ~660-fold selective), and H4 (Ki >10000 nM, >460-fold selective) . This selectivity profile is critical for experiments requiring H3-specific pharmacological modulation without confounding H1- or H2-mediated effects [1]. While comparative selectivity data for JNJ-5207852 or ABT-239 across all four subtypes are not uniformly reported, the quantitative H1/H2/H4 ratios for A-331440 provide a defined selectivity benchmark.

Receptor Selectivity Off-Target Binding Histamine Receptor Family

Anti-Obesity Efficacy in DIO Mouse Model

In a 28-day oral b.i.d. DIO mouse study, A-331440 at 5 mg/kg produced weight loss comparable to dexfenfluramine at 10 mg/kg, while 15 mg/kg reduced body weight to levels indistinguishable from mice maintained on a low-fat diet [1]. This dose-response relationship (0.5 mg/kg no effect, 5 mg/kg moderate effect, 15 mg/kg maximal effect) establishes a quantitative efficacy gradient not universally documented for other H3 antagonists such as ABT-239 or proxyfan in identical models [2]. The compound also normalized insulin tolerance at the highest dose, indicating metabolic benefit beyond weight reduction [3].

Anti-Obesity Diet-Induced Obesity (DIO) In Vivo Efficacy

In Vitro Genotoxicity Liability

A-331440 tested positive in the in vitro micronucleus assay, a predictive marker of genotoxicity, prompting the development of fluorinated analogs (A-417022 and A-423579) that retained H3 potency while lacking genotoxicity [1]. This liability is hypothesized to arise from the biphenyl ring system's potential DNA intercalation, which is mitigated in the mono- and di-fluorinated derivatives [2]. For researchers requiring H3 antagonism without genotoxicity risk, A-417022 and A-423579 are preferred; however, A-331440 remains a critical reference compound for understanding structure-toxicity relationships in this chemical series .

Genotoxicity Micronucleus Assay Safety Profiling

Brain Regional c-Fos Activation Pattern

Comparative c-Fos immunohistochemistry revealed that A-331440 (1–30 mg/kg, i.p.) induced robust neuronal activation predominantly in the hypothalamic paraventricular nucleus (PVN), whereas ABT-239 produced its greatest activation in hippocampal regions associated with cognition [1]. This regional divergence suggests distinct in vivo pharmacodynamic profiles: A-331440 preferentially engages hypothalamic circuits governing appetite and energy homeostasis, while ABT-239 activates hippocampal pathways implicated in learning and memory [2]. Such differential brain mapping data are unavailable for many other H3 antagonists (e.g., JNJ-5207852, pitolisant), making this a unique differentiator.

CNS Pharmacology c-Fos Expression Hypothalamic Activation

Chemical Purity & Formulation Specifications

Commercially available A-331440 (as dihydrochloride or L-tartrate hydrate) is supplied with defined purity specifications: ≥98% by HPLC, white to off-white solid, with validated solubility profiles (DMSO ≥10 mg/mL; insoluble in water, ethanol, methanol) . In contrast, generic or in-house synthesized H3 antagonists may lack rigorous purity characterization, potentially introducing impurities that confound receptor binding assays or cellular toxicity readouts . The dihydrochloride salt form (CAS 1049740-32-0) is the most commonly used for in vitro studies, while the L-tartrate hydrate (CAS 392338-13-5 freebase equivalent) is employed for certain in vivo applications .

Chemical Purity HPLC Analysis Quality Control

A-331440: Research and Application Scenarios


Target Validation in Diet-Induced Obesity Models

A-331440 is the reference compound of choice for validating H3 receptor involvement in body weight regulation. Its well-documented, dose-dependent efficacy (5 mg/kg matching dexfenfluramine, 15 mg/kg normalizing weight to low-fat diet levels) in 28-day DIO mouse studies provides a quantitative benchmark against which novel anti-obesity candidates can be compared [1]. The compound's selective PVN c-Fos activation further supports its utility in dissecting hypothalamic feeding circuits [2].

H3 Receptor Binding and Functional Assay Calibration

With a Ki of 2.80–3.2 nM at human H3 receptors and defined selectivity ratios against H1 (135-fold), H2 (660-fold), and H4 (>460-fold), A-331440 serves as an ideal calibration standard for radioligand binding displacement assays and functional cAMP/inositol phosphate assays [1]. Its intermediate potency (between ultra-high-affinity ligands like JNJ-5207852 and weaker antagonists) allows it to function as a reliable internal control across assay platforms [2].

SAR and Genotoxicity Studies for H3 Antagonists

A-331440's positive genotoxicity signal in the in vitro micronucleus assay makes it an essential positive control and structural comparator in SAR campaigns aimed at identifying non-genotoxic H3 antagonists [1]. Researchers seeking to understand the relationship between biphenyl ring electronics and DNA interaction routinely employ A-331440 alongside its non-genotoxic fluorinated analogs (A-417022, A-423579) [2].

Hypothalamic vs. Hippocampal H3 Engagement

The distinct regional c-Fos activation pattern of A-331440 (PVN > hippocampus) versus ABT-239 (hippocampus > PVN) provides a unique tool for mapping the functional neuroanatomy of H3 receptor-mediated behaviors [1]. A-331440 is the preferred compound for studies focused on hypothalamic energy homeostasis, while ABT-239 is reserved for cognitive paradigms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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